![molecular formula C12H17N3O3 B2865095 (2S,3S)-1-ethyl-2-(1-methyl-1H-imidazol-2-yl)-6-oxopiperidine-3-carboxylic acid CAS No. 1969287-86-2](/img/structure/B2865095.png)
(2S,3S)-1-ethyl-2-(1-methyl-1H-imidazol-2-yl)-6-oxopiperidine-3-carboxylic acid
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Overview
Description
(2S,3S)-1-ethyl-2-(1-methyl-1H-imidazol-2-yl)-6-oxopiperidine-3-carboxylic acid, commonly known as EMICORON, is a synthetic compound that belongs to the class of piperidine carboxylic acids. This compound has gained significant attention in the scientific community due to its potential therapeutic applications. In
Scientific Research Applications
Catalysis and Synthesis
Research indicates the use of imidazole-related compounds in catalytic processes. For example, 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate has been utilized as an efficient catalyst in the synthesis of polyhydroquinoline derivatives via one-pot condensation reactions. This method is noted for its environmental friendliness, simplicity, and high yield of the desired product in a short reaction time, with the catalyst being recyclable and reusable without significant loss in activity (Khaligh, 2014).
Spin-crossover Complexes
Another study focused on the synthesis of one-dimensional spin-crossover Iron(II) complexes using a similar imidazole derivative, demonstrating the compounds' steep one-step spin crossover between high-spin and low-spin states with small thermal hysteresis. This research contributes to the understanding of spin-crossover phenomena in coordination chemistry and its potential applications in molecular electronics and spintronics (Nishi et al., 2010).
Medicinal Chemistry
Imidazole derivatives have shown potential in medicinal chemistry, as seen in the synthesis of nonpeptide alphavbeta3 antagonists. These compounds, including variants of imidazole, have been explored for their in vitro profiles and pharmacokinetics, showing promising results in bone turnover models and indicating their potential for clinical development in treating conditions like osteoporosis (Hutchinson et al., 2003).
Antimicrobial and Antioxidant Activities
New pyridine derivatives, including those with imidazole structures, have been synthesized and evaluated for their in vitro antimicrobial activity. These compounds have shown variable and modest activity against investigated bacterial and fungal strains, contributing to the search for new antimicrobial agents (Patel et al., 2011).
Corrosion Inhibition
Imidazole-based compounds have also been investigated for their use as corrosion inhibitors. For example, amino acid-based imidazolium zwitterions have been synthesized and evaluated for their performance in protecting mild steel against corrosion in acid media. These studies not only contribute to the field of corrosion science but also highlight the environmentally friendly nature of these inhibitors (Srivastava et al., 2017).
Mechanism of Action
Target of Action
The primary target of this compound is the Androgen Receptor (AR) . The AR is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone .
Mode of Action
The compound acts as a bifunctional molecule . One end of the molecule contains a cereblon ligand which binds to the E3 ubiquitin ligase . The other end of the molecule contains a moiety which binds to the Androgen Receptor . This arrangement places the Androgen Receptor in proximity to the ubiquitin ligase, leading to the degradation and inhibition of the Androgen Receptor .
Biochemical Pathways
The compound affects the ubiquitin-proteasome pathway . This pathway is responsible for degrading proteins within the cell . The compound’s action results in increased levels of fibroblast growth factor 8 (FGF8) and fibroblast growth factor 10 (FGF10) .
Result of Action
The result of the compound’s action is the degradation and inhibition of the Androgen Receptor . This can have a broad range of pharmacological activities, depending on the role of the Androgen Receptor in specific cellular contexts .
properties
IUPAC Name |
(2S,3S)-1-ethyl-2-(1-methylimidazol-2-yl)-6-oxopiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-3-15-9(16)5-4-8(12(17)18)10(15)11-13-6-7-14(11)2/h6-8,10H,3-5H2,1-2H3,(H,17,18)/t8-,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAFXKYZVRIKOT-WPRPVWTQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(CCC1=O)C(=O)O)C2=NC=CN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1[C@@H]([C@H](CCC1=O)C(=O)O)C2=NC=CN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-1-ethyl-2-(1-methyl-1H-imidazol-2-yl)-6-oxopiperidine-3-carboxylic acid |
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